molecular formula C8H11N3O B182643 N-(6-Amino-2-pyridyl)propionamide CAS No. 185547-75-5

N-(6-Amino-2-pyridyl)propionamide

Cat. No. B182643
CAS RN: 185547-75-5
M. Wt: 165.19 g/mol
InChI Key: JRQGZYIKRWQBJB-UHFFFAOYSA-N
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Description

N-(6-Amino-2-pyridyl)propionamide, commonly referred to as AP-6, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AP-6 is a pyridine derivative that has a propionamide functional group attached to it. It has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

AP-6 has been extensively studied for its potential applications in various fields. In medicinal chemistry, AP-6 has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in vitro. In biochemistry, AP-6 has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. In materials science, AP-6 has been used as a building block for the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of AP-6 is not fully understood, but it is believed to be due to its ability to chelate metal ions. AP-6 has a pyridine ring that can coordinate with metal ions, and the propionamide functional group can act as a hydrogen bond acceptor. This allows AP-6 to selectively bind to metal ions and interfere with their biological functions.
Biochemical and Physiological Effects
AP-6 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AP-6 can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AP-6 has been found to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using AP-6 in lab experiments is its high selectivity for metal ions. This allows for specific detection and quantification of metal ions in biological samples. AP-6 is also highly fluorescent, which makes it a useful tool for imaging studies. However, one limitation of using AP-6 is its potential toxicity. AP-6 has been found to be cytotoxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of AP-6 in scientific research. One potential application is in the development of metal ion sensors for environmental monitoring. AP-6 could also be used as a building block for the synthesis of new metal-organic frameworks with unique properties. In addition, further studies are needed to fully understand the mechanism of action of AP-6 and its potential therapeutic applications.
Conclusion
In conclusion, AP-6 is a pyridine derivative that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. AP-6 has been shown to have anti-inflammatory and anti-tumor properties, and it can selectively bind to metal ions. While AP-6 has advantages for lab experiments, its potential toxicity should be taken into consideration. Further studies are needed to fully understand the mechanism of action of AP-6 and its potential applications in scientific research.

Synthesis Methods

AP-6 can be synthesized using various methods, but the most common method is the reaction of 6-aminonicotinic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced using sodium borohydride to obtain AP-6. This method has been optimized to provide high yields of AP-6 with minimal impurities.

properties

IUPAC Name

N-(6-aminopyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQGZYIKRWQBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(propylamido)pyridine

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